4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4S2/c18-16-22-9-14(28-16)10-26-12-5-7-15(8-6-12)29(24,25)23-11-1-3-13(4-2-11)27-17(19,20)21/h1-9,23H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMTZJQSXDSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130859 | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866136-48-3 | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
For instance, some thiazole derivatives are known to interact with nicotinic acetylcholine receptor sites
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. The downstream effects of these interactions would depend on the specific target and the nature of the interaction.
Result of Action
Some thiazole derivatives have been shown to exhibit potent antioxidant activity, which suggests that this compound might also have similar effects
Action Environment
Factors such as ph have been shown to affect the absorption spectrum of some thiazole derivatives, which could potentially influence the action of this compound
Biological Activity
The compound 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazole ring, a trifluoromethoxy group, and a sulfonamide moiety. The synthesis typically involves the reaction of 2-chloro-1,3-thiazole with various phenolic compounds under specific conditions to yield the desired sulfonamide derivative.
Synthetic Route:
- Reagents: 2-chloro-1,3-thiazole, 4-hydroxybenzyl alcohol.
- Conditions: Reaction in DMF with potassium carbonate as a base at elevated temperatures.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, its IC50 values against human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cells are reported to be in the low micromolar range, indicating potent antiproliferative effects .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.5 |
| NUGC-3 (Gastric Cancer) | 0.7 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. For example, it has been reported to inhibit Bcr-Abl kinase activity, which is crucial in certain types of leukemia. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with IC50 values comparable to established antibiotics .
Case Studies
-
Study on Anticancer Activity:
A study evaluated the effects of this compound on T-cell proliferation. Results indicated a marked reduction in T-cell proliferation at concentrations as low as 0.004 μM, highlighting its potential as an immunomodulatory agent . -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed that it inhibited bacterial growth effectively at sub-micromolar concentrations, suggesting its utility in treating infections caused by resistant strains .
Comparison with Similar Compounds
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide (CAS: 894014-98-3)
- Molecular Formula : C₁₉H₁₈ClN₂O₂S₂
- Key Features: Shares the benzenesulfonamide and thiazole groups but employs an ethyl linker instead of a methoxy bridge.
- Activity : Thiazole-containing sulfonamides are often explored for antimicrobial activity; the ethyl linker may enhance membrane permeability compared to the target compound’s methoxy group .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: 313395-73-2)
- Molecular Formula : C₁₉H₁₅ClN₄O₄S
- Key Features : Replaces the sulfonamide with a nitrobenzamide group, introducing strong electron-withdrawing effects. The nitro group may increase oxidative stability but reduce solubility .
- Activity : Nitro groups in such structures are associated with antiparasitic or anticancer activity, diverging from the target compound’s likely enzyme-inhibitory profile .
Analogues with Trifluoromethoxy Substituents
4-Methoxy-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide (H56366)
- Molecular Formula: C₁₄H₁₂F₃NO₄S
- Key Features: Retains the trifluoromethoxy phenyl and sulfonamide groups but lacks the thiazole ring.
- Activity : Simpler analogues like H56366 are often intermediates in drug discovery; the trifluoromethoxy group enhances metabolic resistance but may reduce target affinity compared to the chloro-thiazole derivative .
Triflumuron (CAS: 64628-44-0)
- Molecular Formula : C₁₅H₁₀ClF₃N₂O₃
- Key Features: A benzamide insecticide with a trifluoromethoxy group.
- Activity : Triflumuron inhibits chitin synthesis, whereas the target compound’s sulfonamide-thiazole structure may target enzymes like carbonic anhydrase or kinases .
Diaryl Ether Sulfonamides with Therapeutic Relevance
PF-05089771 (Clinical Candidate for NaV1.7 Inhibition)
- Molecular Formula : C₁₇H₁₃ClFN₃O₄S₂
- Key Features : A diaryl ether sulfonamide optimized for selectivity toward the NaV1.7 sodium channel. Unlike the target compound, it lacks a thiazole ring but shares sulfonamide-driven acidic properties critical for binding .
- The thiazole in the target may introduce steric hindrance, reducing off-target interactions .
Comparative Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Functional Groups | Bioactivity Insights |
|---|---|---|---|---|
| Target Compound | 752.6 | ~3.5 (est.) | Chloro-thiazole, sulfonamide | Enzyme inhibition (hypothetical) |
| 4-Chloro-N-[2-(4-methyl-2-phenyl-thiazol)ethyl]benzenesulfonamide | 412.95 | ~2.8 | Ethyl-thiazole, sulfonamide | Antimicrobial |
| PF-05089771 | 465.88 | 2.1 | Diaryl ether, sulfonamide | NaV1.7 inhibition |
| H56366 | 347.31 | 1.9 | Trifluoromethoxy, methoxy | Intermediate/research chemical |
<sup>*</sup>LogP values estimated using fragment-based methods.
Q & A
Q. What computational tools predict the compound’s environmental fate and toxicity?
- Methodological Answer : Employ EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Validate predictions with Daphnia magna acute toxicity assays (OECD 202) and soil half-life studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
